molecular formula C6H4Cl2N2O2 B1304148 2,4-Dichloro-6-methyl-3-nitropyridine CAS No. 63897-12-1

2,4-Dichloro-6-methyl-3-nitropyridine

Cat. No. B1304148
Key on ui cas rn: 63897-12-1
M. Wt: 207.01 g/mol
InChI Key: MTGIKTMXZFIZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06743920B2

Procedure details

2,4Dichloro-6-methyl-3-nitropyridine (39.5 g) from Part A and anhydrous dimethylformamide (400 ml) were combined and cooled to 0° C. Triethylamine (26.6 ml) and then 2-methylpropylamine (20.9 ml) were added to the resulting mixture with mixing. The reaction was complete after 16 hours, as determined by high pressure liquid chromatography (HPLC) and TLC monitoring. The dimethylformamide was removed from the resulting reaction mixture under reduced pressure, and the resulting dark yellow oil was dissolved in ethyl acetate (800 ml). The ethyl acetate solution was washed with water (3×400 ml), dried with magnesium sulfate, and the solvent was removed under reduced pressure. The resulting dark orange oil was dissolved in hexane (400 ml) and cooled to below 0° C. A seed crystal was added, and after 2 hours the resulting crystals were filtered and washed with cold (<0° C.) hexane. The crystals (30.49 g) were found to be pure by NMR analysis.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
20.9 mL
Type
reactant
Reaction Step Three
Quantity
26.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.CN(C)C=O.[CH3:18][CH:19]([CH3:22])[CH2:20][NH2:21]>C(N(CC)CC)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:21][CH2:20][CH:19]([CH3:22])[CH3:18])[CH:5]=[C:4]([CH3:12])[N:3]=1

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
20.9 mL
Type
reactant
Smiles
CC(CN)C
Name
Quantity
26.6 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
with mixing
CUSTOM
Type
CUSTOM
Details
The dimethylformamide was removed from the resulting reaction mixture under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting dark yellow oil was dissolved in ethyl acetate (800 ml)
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water (3×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting dark orange oil was dissolved in hexane (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to below 0° C
ADDITION
Type
ADDITION
Details
A seed crystal was added
FILTRATION
Type
FILTRATION
Details
after 2 hours the resulting crystals were filtered
Duration
2 h
WASH
Type
WASH
Details
washed with cold (<0° C.) hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=NC(=CC(=C1[N+](=O)[O-])NCC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.